molecular formula C12H20O4 B12301906 Monoisooctyl maleate CAS No. 30137-97-4

Monoisooctyl maleate

Cat. No.: B12301906
CAS No.: 30137-97-4
M. Wt: 228.28 g/mol
InChI Key: FDNBQVCBHKEDOJ-FPLPWBNLSA-N
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Description

2-Butenedioic acid(2Z)-, monoisooctyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butenedioic acid, commonly known as maleic acid, and isooctanol. This compound is characterized by its unique structural configuration, where the ester group is attached to the 2Z isomer of butenedioic acid. The compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid(2Z)-, monoisooctyl ester typically involves the esterification of maleic acid with isooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Maleic acid+IsooctanolAcid catalyst2-Butenedioic acid(2Z)-, monoisooctyl ester+Water\text{Maleic acid} + \text{Isooctanol} \xrightarrow{\text{Acid catalyst}} \text{2-Butenedioic acid(2Z)-, monoisooctyl ester} + \text{Water} Maleic acid+IsooctanolAcid catalyst​2-Butenedioic acid(2Z)-, monoisooctyl ester+Water

Industrial Production Methods

In industrial settings, the production of 2-Butenedioic acid(2Z)-, monoisooctyl ester is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid(2Z)-, monoisooctyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to maleic acid and isooctanol in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Maleic acid and isooctanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Butenedioic acid(2Z)-, monoisooctyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used as a plasticizer and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid(2Z)-, monoisooctyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release maleic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid(2Z)-, dibutyl ester
  • 2-Butenedioic acid(2Z)-, diethyl ester
  • 2-Butenedioic acid(2Z)-, monobutyl ester

Uniqueness

2-Butenedioic acid(2Z)-, monoisooctyl ester is unique due to its specific ester group derived from isooctanol, which imparts distinct physical and chemical properties compared to other esters of 2-butenedioic acid. This uniqueness makes it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

30137-97-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-

InChI Key

FDNBQVCBHKEDOJ-FPLPWBNLSA-N

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C\C(=O)O

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)O

Origin of Product

United States

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